Lipophilicity Control: XLogP3-AA Comparison for Methyl Ester vs. N-Boc Analog
The methyl carbamate derivative (target) exhibits a computed XLogP3-AA of -0.2, which is 0.9 log units lower than the N-Boc analog (tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS 325486-45-1), with an XLogP3-AA of 0.7 [1][2]. Lower lipophilicity often correlates with improved aqueous solubility and a superior developability profile for lead-like compounds.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | N-Boc analog: 0.7 |
| Quantified Difference | Δ = -0.9 log units (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
For procurement decisions, the lower lipophilicity of the methyl ester suggests it is a better starting point for fragment-based drug discovery or for projects requiring improved aqueous solubility, reducing the need for downstream solubilizing group introduction.
- [1] PubChem. Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate. Compound Summary. CID 12593370. View Source
- [2] PubChem. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Compound Summary. CID 22495568. View Source
